Acetyl-Tyr-Val-Ala-Asp-chloromethylketone (acetyl-Tyr-Val-Ala-Asp-chloromethylketone) is a synthetic tetrapeptide that acts as a potent and irreversible inhibitor of caspase-1 (also known as interleukin-1β converting enzyme or ICE) [, , , , ]. Caspase-1 is a cysteine protease that plays a crucial role in inflammation by cleaving precursor interleukin-1β (IL-1β) into its mature, biologically active form [, , ]. Due to its inhibitory action on caspase-1, acetyl-Tyr-Val-Ala-Asp-chloromethylketone is widely used in scientific research to investigate the role of this enzyme in various cellular processes, particularly apoptosis (programmed cell death) and inflammation [, , , , , , , ].
Developing More Selective Caspase Inhibitors: While acetyl-Tyr-Val-Ala-Asp-chloromethylketone is a potent inhibitor of caspase-1, it can also inhibit other caspases, albeit with lower potency [, ]. Developing more selective inhibitors for specific caspases, including caspase-1, will be crucial for dissecting the distinct roles of each caspase in various biological processes.
Exploring Therapeutic Applications: The protective effects of acetyl-Tyr-Val-Ala-Asp-chloromethylketone observed in models of myocardial infarction and endotoxin-induced myocardial dysfunction highlight its therapeutic potential [, , , ]. Future research should focus on further exploring and validating these therapeutic benefits in preclinical models and potentially translating these findings into clinical trials.
Investigating the Role of Caspase-1 in Non-Apoptotic Cell Death: While primarily known for its role in apoptosis, recent evidence suggests that caspase-1 might also be involved in other forms of cell death, such as pyroptosis []. Further investigation into these alternative cell death pathways could provide new insights into the pathogenesis of various diseases and potentially identify new therapeutic targets.
Ac-YVAD-CMK is derived from the natural substrate of caspase-1, pro-interleukin-1 beta. It belongs to the class of caspase inhibitors known as chloromethyl ketones, which are characterized by their ability to irreversibly bind to cysteine residues in target enzymes. The compound's CAS number is 178603-78-6, and it has been classified as a potent anti-inflammatory agent due to its ability to inhibit caspase-1 activity effectively .
The synthesis of Ac-YVAD-CMK typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. Key steps in the synthesis include:
Ac-YVAD-CMK has a molecular formula of C24H33ClN4O8 and a molecular weight of 541 g/mol. The structure consists of:
The three-dimensional conformation of Ac-YVAD-CMK allows it to fit into the active site of caspase-1 effectively, facilitating its role as an inhibitor .
Ac-YVAD-CMK primarily participates in reactions involving the inhibition of caspase-1. When introduced into biological systems:
The mechanism by which Ac-YVAD-CMK exerts its effects involves several key processes:
This mechanism highlights its potential therapeutic applications in conditions characterized by excessive inflammation.
Ac-YVAD-CMK exhibits several notable physical and chemical properties:
Ac-YVAD-CMK has various scientific applications, particularly in research related to inflammation and cell death:
Ac-YVAD-CMK (molecular formula: C₂₄H₃₃ClN₄O₈; molecular weight: 540.99 g/mol) functions as an irreversible, mechanism-based inhibitor that forms a covalent bond with the catalytic cysteine residue within caspase-1's active site. This inhibitor demonstrates remarkable biochemical specificity, with inhibition constants (Kᵢ) of 0.8 nM against caspase-1 compared to significantly weaker activity against caspase-4 (Kᵢ = 362 nM) and caspase-5 (Kᵢ = 163 nM) [3] [8]. The inhibitor's biochemical actions translate into distinct pharmacological effects:
Pyroptosis Inhibition: By preventing caspase-1 activation, Ac-YVAD-CMK blocks gasdermin D cleavage, thereby inhibiting the formation of plasma membrane pores that characterize pyroptotic cell death. This mechanism was demonstrated in sepsis models where treatment significantly reduced gasdermin D expression in renal tissues (p < 0.05) [1].
Cytokine Suppression: The compound effectively inhibits maturation of proinflammatory cytokines interleukin-1β and interleukin-18, as evidenced by reduced serum levels in septic mice (p < 0.05) and decreased protein levels of mature interleukin-1β/interleukin-18 in rat brain models [1] [3] [5].
Cellular Protection: Beyond inflammasome regulation, the inhibitor preserves cellular integrity under pathological conditions. In vascular cognitive impairment models, it restored cerebral blood flow (32.7% improvement vs. vehicle) and attenuated white matter rarefaction by 47.3% through NLR family pyrin domain containing 3/caspase-1/interleukin-1β axis modulation [9].
Table 1: Key Biochemical Properties of Ac-YVAD-CMK
Property | Specification | Experimental Context |
---|---|---|
Molecular Formula | C₂₄H₃₃ClN₄O₈ | Biochemical characterization [8] |
Molecular Weight | 540.99 g/mol | Mass spectrometry [10] |
Caspase-1 Inhibition (Kᵢ) | 0.8 nM | Enzyme kinetics [3] |
Water Solubility | Insoluble | Solubility testing [6] |
Dimethyl Sulfoxide Solubility | 100 mg/mL (184.85 mM) | In vitro preparation [6] |
Primary Storage Condition | -20°C (sealed, anhydrous) | Stability studies [8] |
Table 2: Documented Pharmacological Effects of Ac-YVAD-CMK
Effect | Experimental Model | Observed Outcome |
---|---|---|
Sepsis-Induced AKI Attenuation | CLP mouse model | ↓ Serum creatinine (48.2%), ↓ BUN (52.7%), ↓ Histological injury [1] |
Neuroprotection | Permanent MCAO rat model | ↓ Infarct volume (35.5% at 24h; 24.8% at 6d) [3] |
White Matter Preservation | BCAS mouse model (vascular cognitive impairment) | ↑ Cerebral blood flow (32.7%), ↓ White matter rarefaction (47.3%) [9] |
HIV Neurodegeneration Mitigation | gp120 rat model | ↓ Cytochrome c translocation, independent of interleukin-1β [4] |
Mortality Reduction | Endotoxemia rat model | ↓ Mortality from 83% to 33% [5] |
The development of Ac-YVAD-CMK emerged from foundational research on apoptotic and inflammatory proteases during the early 1990s. Its design originated from substrate specificity mapping of interleukin-1β converting enzyme, which revealed preferential cleavage after aspartic acid residues within tyrosine-valine-alanine-aspartate motifs. Seminal studies published in the mid-1990s established its biochemical efficacy, with Thornberry and colleagues characterizing its mechanism as an active-site-directed irreversible inhibitor [4] [8].
Key milestones in its research application include:
Neuroprotection Studies (2000): Rabuffetti et al. demonstrated that intracerebroventricular administration (300 ng/rat) significantly reduced infarct volume (35.5% reduction at 24 hours; 24.8% at 6 days) in permanent middle cerebral artery occlusion models. This established its therapeutic potential beyond basic biochemistry and revealed dual anti-apoptotic/interleukin-1β suppressive actions [3].
HIV Neurodegeneration Research (2005): Investigations revealed that Ac-YVAD-CMK prevented human immunodeficiency virus type-1 gp120-induced cytochrome c translocation independently of interleukin-1β modulation. This highlighted caspase-1-independent mechanisms and expanded the compound's known pharmacological actions [4].
Sepsis-Organ Injury Research (2021): A landmark study demonstrated systemic efficacy in sepsis-induced acute kidney injury. Treatment significantly decreased serum creatinine (48.2%), blood urea nitrogen (52.7%), and histological damage while suppressing renal caspase-1, NLR family pyrin domain containing 1, interleukin-1β, and interleukin-18 expression [1].
Vascular Cognitive Impairment Studies (2024): Recent research established its efficacy against cerebral hypoperfusion-induced white matter rarefaction. The inhibitor restored subcortical myelin expression through NLR family pyrin domain containing 3/caspase-1/interleukin-1β axis modulation, positioning it as a promising candidate for vascular dementia therapeutics [9].
The molecular architecture of Ac-YVAD-CMK embodies precision targeting of caspase-1 through three critical elements:
Tetrapeptide Backbone (YVAD):The tyrosine-valine-alanine-aspartate sequence mirrors caspase-1's preferred cleavage motif within interleukin-1β precursors. The acetylated N-terminus enhances cellular permeability and bioavailability. Positional scanning reveals the aspartate residue at P₁ is indispensable for catalytic site docking, while tyrosine at P₄ provides optimal hydrophobic interactions with the enzyme's S₄ subsite [8] [10].
Chloromethylketone Warhead:This electrophilic moiety forms a covalent thioether bond with cysteine 285 within caspase-1's catalytic dyad. The chloromethyl group undergoes nucleophilic displacement by the thiolate anion, creating an irreversible enzyme-inhibitor complex. Mass spectrometry studies confirm adduct formation with complete inactivation of proteolytic activity [6] [8].
Stereochemical Configuration:The inhibitor exclusively incorporates L-amino acids, maintaining chiral complementarity with caspase-1's substrate-binding cleft. Studies with D-enantiomer analogs show complete loss of inhibitory potency, highlighting the essential nature of its stereospecific configuration [8].
Table 3: Functional Significance of Structural Components
Structural Element | Chemical Feature | Functional Role |
---|---|---|
Acetyl Group | N-terminal acetylation | Enhanced membrane permeability, metabolic stability |
Tyrosine (P₄) | Aromatic side chain | S₄ subsite hydrophobic interaction |
Valine (P₃) | Aliphatic branched side chain | S₃ subsite steric complementarity |
Alanine (P₂) | Small methyl side chain | S₂ subsite accommodation without steric hindrance |
Aspartate (P₁) | β-carboxylic acid group | Ionic interaction with catalytic arginine, substrate specificity |
Chloromethylketone | -CH₂-Cl electrophilic moiety | Covalent modification of catalytic cysteine |
The inhibitor exhibits notable selectivity patterns:
This structural blueprint has informed the development of subsequent caspase inhibitors while establishing Ac-YVAD-CMK as an enduring standard for inflammasome-related research. Its continued utility across diverse disease models—from acute sepsis to chronic neurodegeneration—underscores the pharmacological relevance of its precisely engineered molecular architecture [1] [3] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0